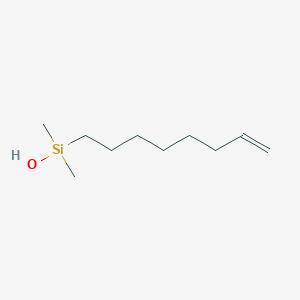
Dimethyl(oct-7-EN-1-YL)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(oct-7-EN-1-YL)silanol is an organosilicon compound with the molecular formula C10H22OSi. It contains a silanol group (-SiOH) and an oct-7-en-1-yl group attached to a dimethylsilyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(oct-7-EN-1-YL)silanol can be synthesized by reacting one molecule of 1-octene with two molecules of dimethylchlorosilane under the catalysis of aluminum chloride . The reaction proceeds as follows: [ \text{1-octene} + 2 \text{dimethylchlorosilane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of silanol-functional silicones often involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis of chlorosilanes. Higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or by equilibrium polymerization of cyclics with water under pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(oct-7-EN-1-YL)silanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form siloxane bonds.
Reduction: The double bond in the oct-7-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxane bonds.
Reduction: Formation of dimethyl(octyl)silanol.
Substitution: Formation of various substituted silanols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(oct-7-EN-1-YL)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism of action of dimethyl(oct-7-EN-1-YL)silanol involves its interaction with various molecular targets and pathways. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The oct-7-en-1-yl group provides hydrophobic characteristics, affecting the compound’s solubility and compatibility with different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsilanol: A simpler compound with only two methyl groups attached to the silicon atom.
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Octylsilanol: Contains an octyl group attached to the silicon atom.
Uniqueness
Dimethyl(oct-7-EN-1-YL)silanol is unique due to the presence of both a silanol group and an oct-7-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and hydrophobicity, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
163969-19-5 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
hydroxy-dimethyl-oct-7-enylsilane |
InChI |
InChI=1S/C10H22OSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4,11H,1,5-10H2,2-3H3 |
InChI-Schlüssel |
LKHHQYXMUVBPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCCCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


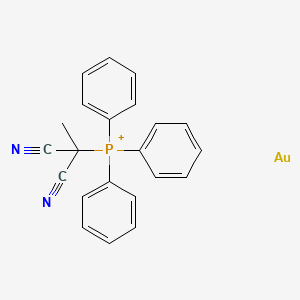
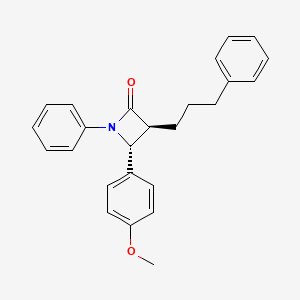
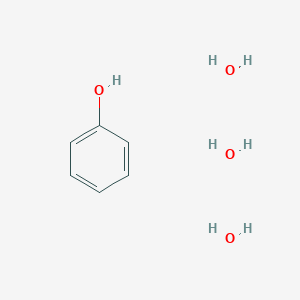
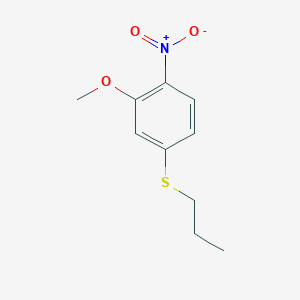
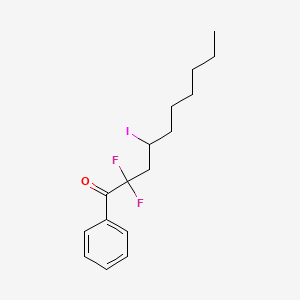
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

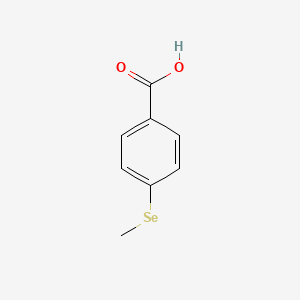
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

